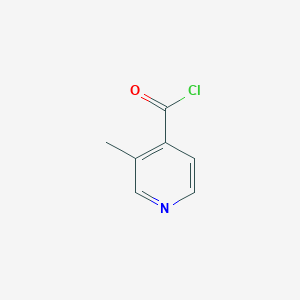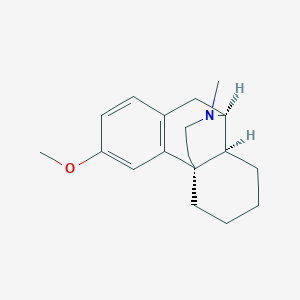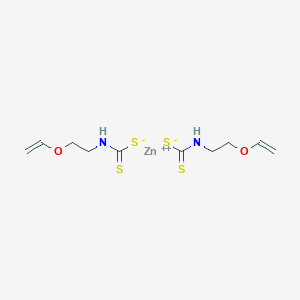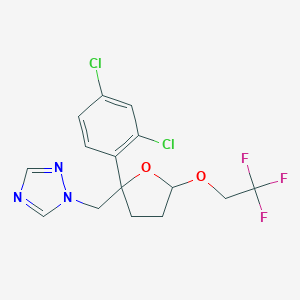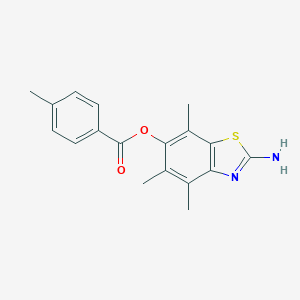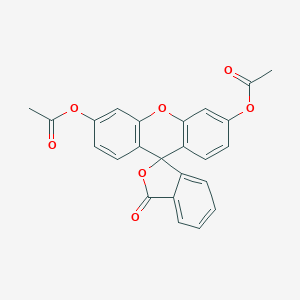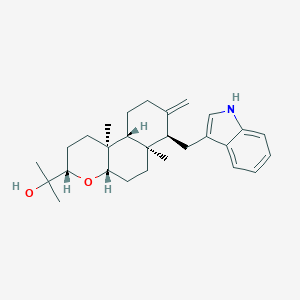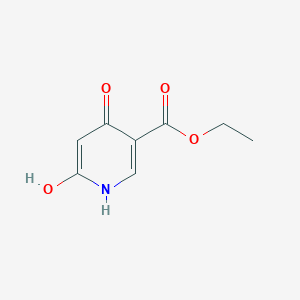![molecular formula C8H12O B048540 Bicyclo[3.2.1]octan-3-one CAS No. 14252-05-2](/img/structure/B48540.png)
Bicyclo[3.2.1]octan-3-one
概要
説明
Synthesis Analysis
The stereodivergent synthesis of Bicyclo[3.2.1]octenes, closely related to Bicyclo[3.2.1]octan-3-one, can be achieved using Nazarov reagents and alkenyl 1,2-diketones with Brønsted base catalysis under mild conditions. This process allows for the rapid and stereoselective construction of the skeleton, with both stereoisomers of the bridged products obtainable by tuning the reaction conditions (Liu et al., 2020). Furthermore, the enantioselective synthesis of bicylco[3.2.1]octan-8-ones has been prepared from a tandem Michael-Henry reaction, showcasing the creation of four stereogenic centers with good diastereoselectivity and high enantioselectivity (Ding et al., 2010).
Molecular Structure Analysis
Research on the molecular structure of Bicyclo[3.2.1]octan-3-one derivatives, such as tricyclo[3.3.0.02,8]octan-3-ones, has demonstrated their potential as building blocks for enantiospecific total syntheses of cyclopentanoid natural products. These compounds are obtained through photochemically prepared processes that allow for versatile access to diverse cyclopentanoid structures (Demuth & Schaffner, 1982).
Chemical Reactions and Properties
Bicyclo[3.2.1]octan-3-one and its derivatives undergo various chemical reactions, enabling the synthesis of complex natural products and biologically active compounds. For instance, the oxidative transformations of bicyclo[3,3,0]oct-7-ene-1-one, a related structure, into cyclo-octane-1,5-dione derivatives through oxidative cleavage of the central double bond, highlight the chemical reactivity and versatility of these compounds (Ghera et al., 1966).
Physical Properties Analysis
The physical properties of Bicyclo[3.2.1]octan-3-one derivatives, such as solubility, melting points, and specific optical rotations, are crucial for their application in synthesis and chemical reactions. However, specific studies focusing on these properties were not identified in the current search, indicating a gap in the literature that future research could address.
Chemical Properties Analysis
The chemical properties of Bicyclo[3.2.1]octan-3-one, including its reactivity under various conditions and its ability to undergo transformations into other significant compounds, are of considerable interest. The novel lithium iodide-promoted vinylcyclopropane-cyclopentene rearrangement for the efficient synthesis of bicyclo[3.3.0]oct-6-en-2-one showcases the compound's chemical versatility and its role as a building block for polycyclopentanoid natural products (Hashimoto et al., 1986).
科学的研究の応用
Summary of the Application
“Bicyclo[3.2.1]octan-3-one” is a core structure in 2-Azabicyclo[3.2.1]octanes, which are nitrogen-containing heterocycles with significant potential in the field of drug discovery . This core has been applied as a key synthetic intermediate in several total syntheses .
Methods of Application
The 2-Azabicyclo[3.2.1]octane core is typically accessed via reduction with LiAlH4 .
Results or Outcomes
The unique structure of “Bicyclo[3.2.1]octan-3-one” makes it a challenging scaffold to acquire, but it has been successfully applied in the total synthesis of several target molecules .
2. Organic Chemistry
Summary of the Application
“Bicyclo[3.2.1]octan-3-one” is used in the synthesis of highly functionalized enantiopure bicyclo[3.2.1]octane systems from carvone . These systems are characteristic of many biologically active compounds .
Methods of Application
The construction of the bicyclic skeleton is based on an intramolecular Diels-Alder (IMDA) reaction of a 5-vinyl-1,3-cyclohexadiene and the regioselective cleavage of the obtained tricyclo-[3.2.1.02.7]octan-3-one intermediate .
Results or Outcomes
The methodology developed for the preparation of the bicyclo[3.2.1]octane system is based on the selective fragmentation of different types of functionalized tricyclo[3.2.1.02.7]octane derivatives .
3. Synthesis of Thiacocaine
Summary of the Application
“Bicyclo[3.2.1]octan-3-one” is used as a suitable scaffold for the synthesis of thiacocaine .
Methods of Application
The synthesis involves a MgI2 catalyzed aldol reaction .
Results or Outcomes
The modification of reaction conditions in the case of the MgI2 catalyzed aldol reaction provides a bis-aldol product from “Bicyclo[3.2.1]octan-3-one” in good yield and high selectivity, as a single diastereoisomer .
4. Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]oct-1-ene Derivatives
Summary of the Application
“Bicyclo[3.2.1]octan-3-one” is used in the synthesis of highly functionalised enantiopure bicyclo[3.2.1]oct-1-ene derivatives .
Methods of Application
The synthesis starts from carvone .
Results or Outcomes
The application of this strategy has allowed the preparation of several enantiopure, highly functionalised, bicyclo[3.2.1]oct-1-ene derivatives .
5. Synthesis of 2-Azabicyclo[3.2.1]octanes
Summary of the Application
“Bicyclo[3.2.1]octan-3-one” is a core structure in 2-Azabicyclo[3.2.1]octanes, which are nitrogen-containing heterocycles with significant potential in the field of drug discovery . This core has been applied as a key synthetic intermediate in several total syntheses .
Methods of Application
The 2-Azabicyclo[3.2.1]octane core is typically accessed via reduction .
Results or Outcomes
The unique structure of “Bicyclo[3.2.1]octan-3-one” makes it a challenging scaffold to acquire, but it has been successfully applied in the total synthesis of several target molecules .
6. Synthesis of Functionalised Bicyclo[3.2.1]oct-1-ene Derivatives
Summary of the Application
“Bicyclo[3.2.1]octan-3-one” is used in the synthesis of highly functionalised enantiopure bicyclo[3.2.1]oct-1-ene derivatives .
Methods of Application
The synthesis starts from carvone .
Results or Outcomes
The application of this strategy has allowed the preparation of several enantiopure, highly functionalised, bicyclo[3.2.1]oct-1-ene derivatives .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
bicyclo[3.2.1]octan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c9-8-4-6-1-2-7(3-6)5-8/h6-7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMMOVPGAJKVOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40931501 | |
| Record name | Bicyclo[3.2.1]octan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40931501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[3.2.1]octan-3-one | |
CAS RN |
14252-05-2 | |
| Record name | Bicyclo(3.2.1)octan-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014252052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo[3.2.1]octan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40931501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | bicyclo[3.2.1]octan-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



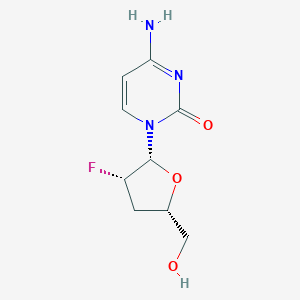
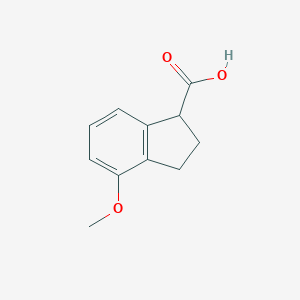
![[(4-Chlorophenyl)hydrazinylidene]thiourea](/img/structure/B48461.png)
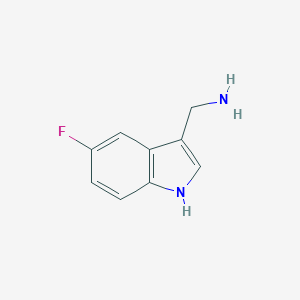
![3-Oxatricyclo[4.1.0.02,4]heptane-7-carbaldehyde](/img/structure/B48466.png)
